molecular formula C16H20N4O3 B2674454 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1172084-96-6

1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2674454
CAS No.: 1172084-96-6
M. Wt: 316.361
InChI Key: PKEKPENSHAEMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
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Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

Research on the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems highlights the application of related urea compounds in environmental chemistry. These systems utilize hydroxyl radicals produced on the anode surface and in the medium by Fenton's reaction, showcasing the role of urea derivatives in the effective degradation of harmful antimicrobial agents in water treatment processes (Sirés et al., 2007).

Synthesis and Reactions of Pyridazine Derivatives

The synthesis and reactions of pyridazine derivatives, including those involving urea, thiourea, phenylhydrazine, and hydroxylamine, demonstrate the utility of such compounds in organic chemistry for creating novel chemical entities. This research underpins the versatility of urea derivatives in synthesizing a wide range of chemical structures for further pharmaceutical evaluation (Heinisch, 1973).

Antimicrobial Activities of Synthesized Compounds

A study on the synthesis and in vitro antimicrobial activities of various compounds, including those derived from urea, highlights their potential in developing new antibiotics. This research provides insight into the structure-activity relationships necessary for designing effective antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Lossen Rearrangement for Synthesis of Ureas

The utilization of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids showcases an important application in synthetic chemistry. This method provides a straightforward approach to converting carboxylic acids into ureas, a crucial functionality in many biologically active compounds (Thalluri et al., 2014).

Anticonvulsant Activity of Synthesized Derivatives

Research into the anticonvulsant activity of 1-(4-substitutedphenyl)-3-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfon-yl)urea/thiourea derivatives illustrates the potential therapeutic applications of these compounds. The study indicates that certain derivatives exhibit significant protective effects against convulsions, highlighting the relevance of urea derivatives in the development of new anticonvulsant drugs (Thakur et al., 2017).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-2-23-14-8-6-13(7-9-14)19-16(22)17-10-4-12-20-15(21)5-3-11-18-20/h3,5-9,11H,2,4,10,12H2,1H3,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEKPENSHAEMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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